15-methyl-15S-Prostaglandin E1

説明

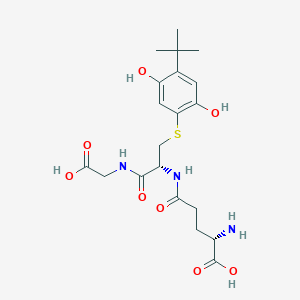

15-methyl-15S-Prostaglandin E1, also known as carboprost tromethamine, is an analogue of naturally occurring prostaglandin F2α . It is a metabolically stable synthetic analog of PGE 1 . It is used in medicine under the brand name Hemabate .

Molecular Structure Analysis

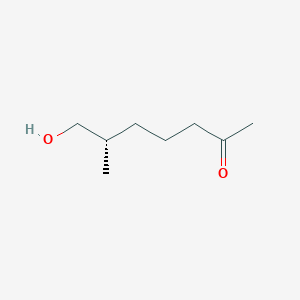

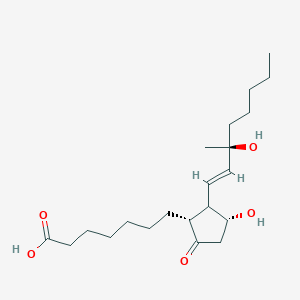

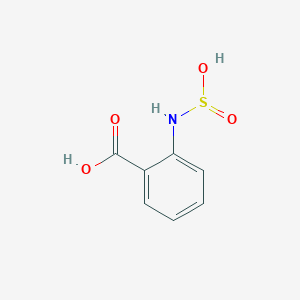

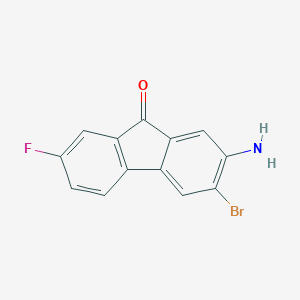

The molecular formula of 15-methyl-15S-Prostaglandin E1 is C21H36O5 . The structural formula is represented in the source .Physical And Chemical Properties Analysis

15-methyl-15S-Prostaglandin E1 has a molecular weight of 368.51 . It is a white to slightly off-white crystalline powder . It generally melts between 95° and 105° C, depending on the rate of heating .科学的研究の応用

Modulation of Superoxide Production

15(S)-15-methyl-prostaglandin E1 modulates superoxide production in human neutrophils. This compound inhibits superoxide production induced by certain stimulants while having no effect on superoxide production when different stimulants are used. This suggests a specific mechanism of action involving prostaglandins and intracellular cyclic adenosine monophosphate levels (Fantone & Kinnes, 1983).

Impact on Gastric Mucus Output

Research indicates that 15-methyl-prostaglandin E1, when administered intragastrically, influences gastric mucus output in humans. It increases the levels of N-acetyl neuraminic acid, which contributes to the viscosity and protective function of gastric mucus (Johansson & Kollberg, 1979).

Antirejection Therapy in Organ Transplantation

15(S)-15-methyl prostaglandin E1 has been shown to protect renal grafts from immunologic damage when used as a treatment. Its ability to elevate lymphocytic cyclic AMP and inhibit T cell proliferation plays a crucial role in this protective effect (Strom & Carpenter, 1983).

Influence on Cardiovascular and Immune Functions

The compound exhibits a range of effects on cardiovascular and immune functions. For example, it reduces vasopermeability induced by various inflammatory mediators, potentially explaining its protective effect in certain inflammatory diseases (Fantone, Kunkel, Ward & Zurier, 1980).

Effect on Cell Motility and Tumor Suppression

15-methyl-prostaglandin E1 can inhibit cell motility in certain murine tumor cells, suggesting a role in modulating tumor cell behavior. It also appears to influence the production of endogenous cyclooxygenase metabolites, which could impact the cells' responsiveness to stimulation (He, Fligiel & Varani, 1986).

Anti-inflammatory Effects

It also demonstrates anti-inflammatory effects, as evidenced by its ability to suppress both acute and chronic inflammation in various experimental models. This includes reducing the invasion of tissue by inflammatory cells and decreasing vasopermeability, suggesting its potential as an anti-inflammatory agent (Tate, Mandell, Schumacher & Zurier, 1988).

Safety And Hazards

特性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNFCPCBKCERJP-XBZFKEOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148567 | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-methyl-15S-Prostaglandin E1 | |

CAS RN |

35700-26-6 | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)

![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)